molecular formula C11H14F2O B2859397 (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol CAS No. 2248175-70-2

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol

Cat. No. B2859397
CAS RN: 2248175-70-2
M. Wt: 200.229
InChI Key: RNBMMKSMQULLHR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a competitive inhibitor of ornithine decarboxylase, an enzyme that plays a key role in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration.

Mechanism of Action

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol is a competitive inhibitor of ornithine decarboxylase, an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting ornithine decarboxylase, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol reduces the levels of polyamines in cells, which in turn inhibits cell growth and proliferation. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been shown to induce apoptosis in cancer cells via a polyamine-independent mechanism.
Biochemical and Physiological Effects:
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol reduces the levels of polyamines, which are essential for cell growth and proliferation. This leads to a decrease in cell growth and induction of apoptosis. (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has also been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, although the exact mechanism of action is still under investigation.

Advantages and Limitations for Lab Experiments

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize in the lab. However, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol. One area of interest is the development of new (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol analogs with improved pharmacological properties. Another area of interest is the investigation of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol's potential as a combination therapy with other anti-cancer drugs. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol's potential as a neuroprotective agent for the treatment of neurodegenerative diseases is an area of ongoing research. Finally, the use of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol as a tool for studying the role of polyamines in various biological processes is an area of interest for researchers.

Synthesis Methods

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol can be synthesized through a multi-step process starting from 2,5-difluorobenzaldehyde. The first step involves the condensation of 2,5-difluorobenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then converted to the corresponding ketone via a Swern oxidation. The final step involves the reduction of the ketone with sodium borohydride to yield (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol.

Scientific Research Applications

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBMMKSMQULLHR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC(=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=C(C=CC(=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.